molecular formula C6H10ClF B15204495 (1R,2R)-1-chloro-2-fluorocyclohexane

(1R,2R)-1-chloro-2-fluorocyclohexane

Cat. No.: B15204495
M. Wt: 136.59 g/mol
InChI Key: RGXZXBASNKTHQI-PHDIDXHHSA-N
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Description

(1R,2R)-1-chloro-2-fluorocyclohexane is a chiral organic compound with the molecular formula C6H10ClF It is a cyclohexane derivative where the chlorine and fluorine atoms are attached to the first and second carbon atoms, respectively, in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-chloro-2-fluorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the selective halogenation of (1R,2R)-1,2-dihydroxycyclohexane. This process involves the use of reagents such as thionyl chloride (SOCl2) for chlorination and diethylaminosulfur trifluoride (DAST) for fluorination. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-chloro-2-fluorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH can yield (1R,2R)-1-hydroxy-2-fluorocyclohexane, while elimination reactions with NaOEt can produce cyclohexene derivatives.

Scientific Research Applications

(1R,2R)-1-chloro-2-fluorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-chloro-2-fluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-chloro-2-bromocyclohexane: Similar in structure but with a bromine atom instead of fluorine. It exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.

    (1R,2R)-1-chloro-2-iodocyclohexane: Contains an iodine atom, which significantly alters its chemical properties due to iodine’s larger size and lower electronegativity compared to fluorine.

    (1R,2R)-1-bromo-2-fluorocyclohexane: Similar to (1R,2R)-1-chloro-2-fluorocyclohexane but with a bromine atom replacing chlorine.

Uniqueness

This compound is unique due to the combination of chlorine and fluorine atoms in a trans configuration on a cyclohexane ring. This specific arrangement imparts distinct stereochemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10ClF

Molecular Weight

136.59 g/mol

IUPAC Name

(1R,2R)-1-chloro-2-fluorocyclohexane

InChI

InChI=1S/C6H10ClF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

RGXZXBASNKTHQI-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)F)Cl

Canonical SMILES

C1CCC(C(C1)F)Cl

Origin of Product

United States

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